3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid
Overview
Description
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is a chemical compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid, where the amino group is protected by a tert-butoxycarbonyl (Boc) group. This compound is often used in organic synthesis and research due to its stability and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid typically involves the following steps:
Formation of Benzoic Acid Derivative: The starting material, benzoic acid, is reacted with dimethylformamide to form benzoic imide.
Introduction of Boc Group: The benzoic imide is then reacted with tert-butoxycarbonyl chloride to introduce the Boc protecting group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for efficiency. The use of continuous flow reactors and automated systems can enhance the yield and purity of the product.
Chemical Reactions Analysis
Types of Reactions
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The Boc-protected amino group can participate in nucleophilic substitution reactions.
Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amino group.
Coupling Reactions: It can be used in peptide coupling reactions, where the Boc group protects the amino group during the reaction.
Common Reagents and Conditions
Acidic Conditions: For deprotection of the Boc group, common reagents include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).
Coupling Reagents: For peptide coupling, reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) are commonly used.
Major Products
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Peptide Chains: When used in peptide synthesis, it forms part of the peptide chain.
Scientific Research Applications
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid has several applications in scientific research:
Organic Synthesis: It is used as an intermediate in the synthesis of more complex organic molecules.
Peptide Synthesis: The Boc-protected amino group is useful in the stepwise synthesis of peptides.
Medicinal Chemistry: It is used in the development of pharmaceuticals, particularly in the synthesis of peptide-based drugs.
Mechanism of Action
The mechanism of action of 3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid primarily involves its role as a protecting group in organic synthesis. The Boc group protects the amino group from unwanted reactions, allowing for selective reactions to occur at other sites on the molecule. Upon completion of the desired reactions, the Boc group can be removed to reveal the free amino group .
Comparison with Similar Compounds
Similar Compounds
3-(tert-Butoxycarbonylamino)benzoic acid: Similar structure but without the ethyl group.
N-(tert-Butoxycarbonyl)ethanolamine: Similar Boc-protected amino group but with an ethanolamine backbone.
Uniqueness
3-[(tert-Butoxycarbonyl)(ethyl)amino]benzoic acid is unique due to the presence of both the Boc-protected amino group and the ethyl group, which can influence its reactivity and applications in synthesis compared to other similar compounds .
Properties
IUPAC Name |
3-[ethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-5-15(13(18)19-14(2,3)4)11-8-6-7-10(9-11)12(16)17/h6-9H,5H2,1-4H3,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKBLKOUEBDQRN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(C1=CC=CC(=C1)C(=O)O)C(=O)OC(C)(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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